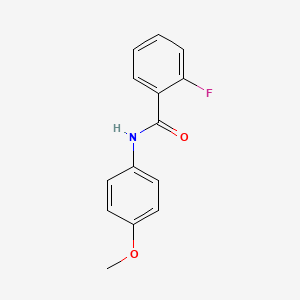

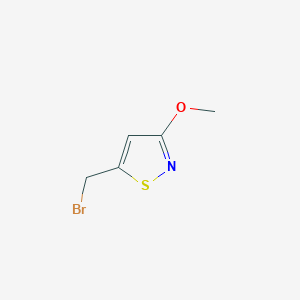

![molecular formula C14H17F3N2O3 B2874865 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate CAS No. 860649-83-8](/img/structure/B2874865.png)

2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB and is a carbamate derivative that has a trifluoroethyl group attached to the nitrogen atom.

Aplicaciones Científicas De Investigación

Synthesis and Photoaffinity Labeling

- Facile Synthesis and Photoreactivity : A study demonstrates the synthesis of photoaffinity reagents employing carbamate intermediates. These compounds, upon irradiation, can undergo photolysis leading to the formation of reactive intermediates that are useful in studying biological systems (Chehade & Spielmann, 2000).

Amino Alcohol and Amino Sugar Synthesis

- Carbamate Cyclization : Research into benzoylcarbamate cyclization offers a pathway to synthesize amino alcohols and amino sugars. This method shows potential for the creation of complex molecules from simpler precursors, highlighting carbamates' utility in organic synthesis (Knapp et al., 1990).

Reduction of Hydroxy Carbonyl to Carbonyl Compounds

- Selective Reduction : A method using trialkylborane/trifluoromethanesulfonic acid demonstrates the selective reduction of hydroxy-substituted carbonyls to their corresponding carbonyl compounds, showcasing carbamates' role in facilitating specific chemical transformations (Olah & Wu, 1991).

Intramolecular Hydrofunctionalization of Allenes

- Catalytic Applications : A study on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and related reactions underscores the significance of carbamates in catalysis, enabling the efficient synthesis of heterocycles and functionalized molecules (Zhang et al., 2006).

Difluorinated Polyol Synthesis

- Cleavable Carbamate for Synthesis : Research shows how trifluoroethyl carbamates can be used to synthesize difluorinated polyols, demonstrating carbamates' utility in introducing fluorine atoms into organic molecules, which is of interest in medicinal chemistry and materials science (Balnaves et al., 1999).

Isoindolinone Formation

- Bischler-Napieralski-type Cyclization : A method for transforming isopropyl carbamates to isoindolinones via a smooth cyclization process. This highlights the role of carbamates in facilitating cyclization reactions, which are pivotal in synthesizing complex heterocyclic structures (Adachi et al., 2014).

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-9(2)19-12(20)11-5-3-10(4-6-11)7-18-13(21)22-8-14(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXPQMWEPKCIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

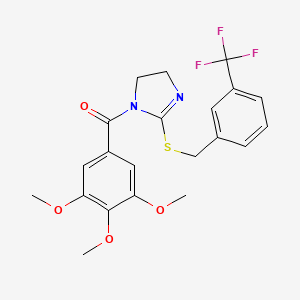

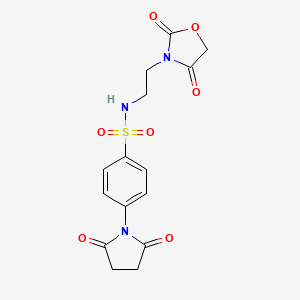

![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)

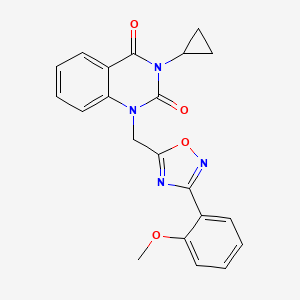

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)

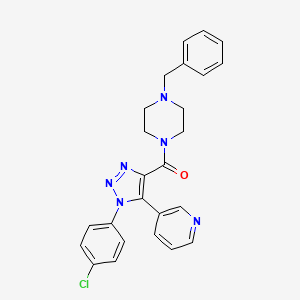

![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)

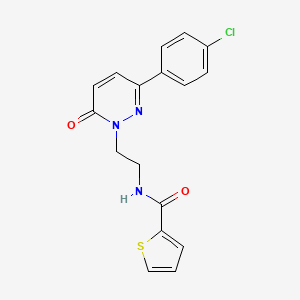

![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2874798.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)